Pentyl (diethylamino)(oxo)acetate

Description

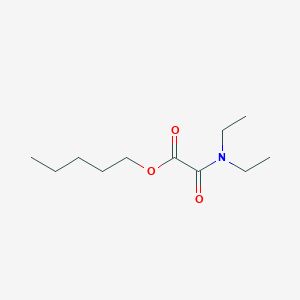

Pentyl (diethylamino)(oxo)acetate is an ester derivative characterized by a pentyl ester group, a diethylamino substituent, and an oxo (keto) functional group. The diethylamino group may confer basicity or bioactivity, while the oxo-acetate moiety could influence solubility and reactivity. Structural analogs, such as cytotoxic coumarin derivatives and other oxo-acetate esters, highlight its possible pharmacological relevance .

Properties

CAS No. |

62248-36-6 |

|---|---|

Molecular Formula |

C11H21NO3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

pentyl 2-(diethylamino)-2-oxoacetate |

InChI |

InChI=1S/C11H21NO3/c1-4-7-8-9-15-11(14)10(13)12(5-2)6-3/h4-9H2,1-3H3 |

InChI Key |

MUDKLCAVZXDUMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl (diethylamino)(oxo)acetate typically involves the esterification of a carboxylic acid with an alcohol. In this case, the carboxylic acid is acetic acid, and the alcohol is pentanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, to speed up the reaction rate. The reaction is carried out under controlled conditions to achieve a high yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:

Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Hydrolysis: Acetic acid and pentanol.

Reduction: Corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl (diethylamino)(oxo)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and pentanol, which can further participate in biochemical pathways. The diethylamino group can interact with biological receptors, potentially leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Functional Groups | Molecular Formula | Molar Mass (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| Pentyl (diethylamino)(oxo)acetate | Diethylamino, oxo, pentyl ester | C₁₁H₂₁NO₄ | 231.29* | Hypothesized: Drug intermediates, solvents |

| 4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | Diethylamino, coumarin core, acetate ester | C₂₂H₂₁NO₅ | 379.41 | Cytotoxic activity (LD₅₀ = 48.1 μM in A549 lung cancer cells) |

| Ethyl (2,6-dimethylphenyl)aminoacetate | Oxo, anilino, ethyl ester | C₁₂H₁₅NO₃ | 221.25 | Pharmaceutical intermediate (e.g., proxymetacaine synthesis) |

| Pentyl acetate (CAS 628-63-7) | Simple acetate ester | C₇H₁₄O₂ | 130.19 | Solvent for resins (evaporation rate: slower than butyl acetate) |

| 4-Oxopentyl acetate | Oxo, pentyl ester | C₇H₁₂O₃ | 144.17 | Intermediate in fragrance synthesis |

*Calculated based on standard atomic weights.

Pharmacological Activity Comparison

- Cytotoxicity: Compound 7 (4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) exhibits significant cytotoxicity in cancer cell lines (LD₅₀ = 45–48 μM), attributed to its diethylamino and coumarin-oxo scaffold .

- Solvent Properties : Pentyl acetate, a simpler analog, is a medium-volatility solvent with high resin compatibility, highlighting the role of ester chain length in evaporation rates and solubility .

Key Research Findings and Gaps

- Analytical Challenges : Vapor-phase concentration estimates for pentyl acetate analogs show variability (up to 3.6-fold differences), complicating environmental or pharmacokinetic modeling .

- Knowledge Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity exist. Research on its coumarin-based analogs and solvent properties of pentyl acetate provides indirect support for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.